3-Phenoxypropylene di(acetate)

Catalog No.
S1532865
CAS No.
75-20-7
M.F
C13H16O5
M. Wt
252.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenoxypropylene di(acetate)

CAS Number

75-20-7

Product Name

3-Phenoxypropylene di(acetate)

IUPAC Name

(2-acetyloxy-3-phenoxypropyl) acetate

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

InChI

InChI=1S/C13H16O5/c1-10(14)16-8-13(18-11(2)15)9-17-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3

InChI Key

MFUHTALWGBAVOL-UHFFFAOYSA-N

SMILES

CC(=O)OCC(COC1=CC=CC=C1)OC(=O)C

Synonyms

CaC2, Calcium acetylide

Canonical SMILES

CC(=O)OCC(COC1=CC=CC=C1)OC(=O)C

3-Phenoxypropylene di(acetate) is an organic compound with the molecular formula C11_{11}H14_{14}O4_{4} and a molecular weight of approximately 210.23 g/mol. It is classified as a diester, specifically an acetate ester derived from phenoxypropanol. This compound has gained attention in various industrial applications, particularly in the fragrance and flavor industries due to its pleasant aroma and stability.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield phenoxypropanol and acetic acid.
  • Transesterification: This reaction can occur with other alcohols, leading to the formation of different esters.
  • Reduction: The carbonyl groups in the acetate moieties can be reduced to alcohols under suitable conditions.

These reactions are significant for its reactivity in synthetic pathways and its potential degradation in environmental contexts.

3-Phenoxypropylene di(acetate) can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of phenoxypropanol with acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid. This process leads to the formation of the diester.
    Phenoxypropanol+Acetic Anhydride3 Phenoxypropylene di acetate +Acetic Acid\text{Phenoxypropanol}+\text{Acetic Anhydride}\rightarrow \text{3 Phenoxypropylene di acetate }+\text{Acetic Acid}
  • Transesterification: This method involves reacting an existing ester with phenoxypropanol under catalytic conditions to produce 3-Phenoxypropylene di(acetate).

These synthetic routes are advantageous for producing high-purity compounds suitable for industrial applications.

3-Phenoxypropylene di(acetate) finds diverse applications primarily in:

  • Fragrance Industry: Used as a modifier in fragrance compositions to impart floral and fruity notes.
  • Flavoring Agents: Employed in food products to enhance flavor profiles.
  • Cosmetics: Utilized in personal care products for its aromatic properties.

Its stability and low toxicity make it ideal for these applications, ensuring safety for consumers while providing desirable sensory characteristics.

Several compounds share structural similarities with 3-Phenoxypropylene di(acetate). Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3-Phenylpropyl acetateC11_{11}H14_{14}O2_{2}Commonly used in fragrances; pleasant floral odor
3-Phenylpropyl phenyl acetateC15_{15}H18_{18}O2_{2}Known for its strong floral scent; used in perfumes
Ethyl phenyl acetateC10_{10}H12_{12}O2_{2}Used as a solvent; has a sweet aroma

The uniqueness of 3-Phenoxypropylene di(acetate) lies in its specific combination of aromatic properties and its application versatility, making it particularly valuable in fragrance formulations compared to other similar compounds.

XLogP3

2

Other CAS

7250-71-7

Dates

Modify: 2024-04-15

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